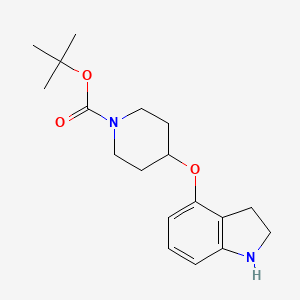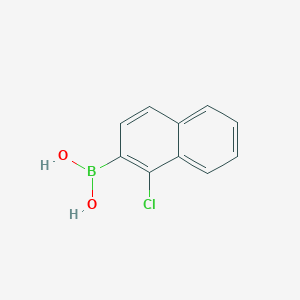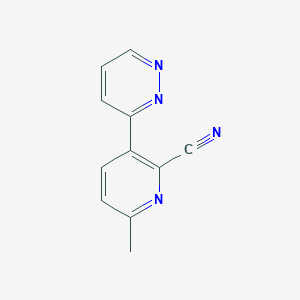
6-Methyl-3-pyridazin-3-ylpyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-pyridazin-3-ylpyridine-2-carbonitrile is a heterocyclic aromatic organic compound characterized by its pyridazine and pyridine rings. This compound is part of the pyridazine family, which is known for its diverse pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, and herbicidal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-pyridazin-3-ylpyridine-2-carbonitrile typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the pyridazine ring, followed by further functionalization to introduce the pyridine and nitrile groups.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-3-pyridazin-3-ylpyridine-2-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 6-Methyl-3-pyridazin-3-ylpyridine-2-carbonitrile serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine: The compound exhibits a range of biological activities, making it a candidate for drug development. It has shown promise in antimicrobial, anticancer, and anti-inflammatory studies. Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: In the agrochemical industry, derivatives of this compound are used in the development of herbicides and pesticides due to their biological activity against pests and weeds.
Mechanism of Action
The mechanism by which 6-Methyl-3-pyridazin-3-ylpyridine-2-carbonitrile exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. In anticancer applications, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Pyridazine derivatives: Other pyridazine-based compounds with similar biological activities.
Pyridine derivatives: Compounds containing pyridine rings with varying substituents.
Uniqueness: 6-Methyl-3-pyridazin-3-ylpyridine-2-carbonitrile stands out due to its specific combination of functional groups, which contribute to its unique reactivity and biological activity. Its ability to undergo diverse chemical transformations makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C11H8N4 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
6-methyl-3-pyridazin-3-ylpyridine-2-carbonitrile |
InChI |
InChI=1S/C11H8N4/c1-8-4-5-9(11(7-12)14-8)10-3-2-6-13-15-10/h2-6H,1H3 |
InChI Key |
MAMXVBOHLWTQLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NN=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dichloro-4-[(2-methylimidazol-1-yl)methyl]pyridine](/img/structure/B15359630.png)
![3-Amino-4-pyrrolidin-1-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15359647.png)
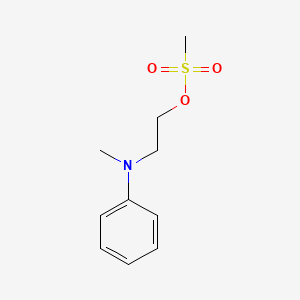
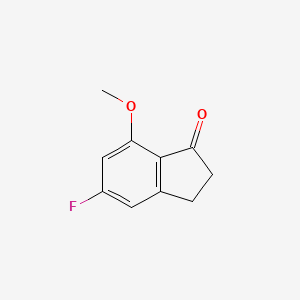
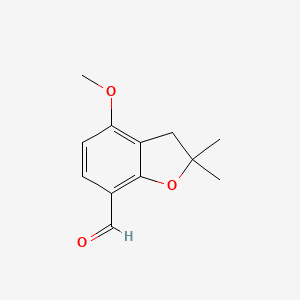
![N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide](/img/structure/B15359666.png)
![2-Azaspiro[3.3]heptan-6-amine dihydrochloride](/img/structure/B15359669.png)
![2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)-](/img/structure/B15359671.png)
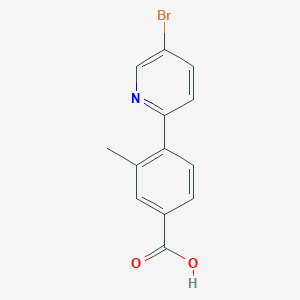
![2-[3-oxo-3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B15359679.png)
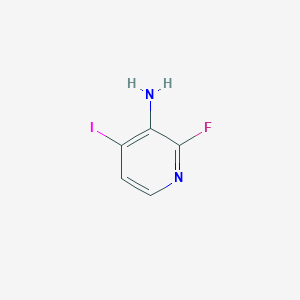
![3-[3-[3-(Dibenzylamino)phenyl]pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B15359690.png)
